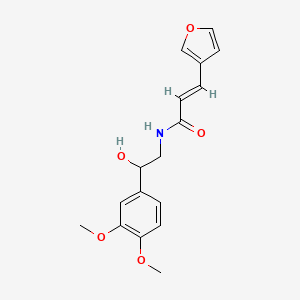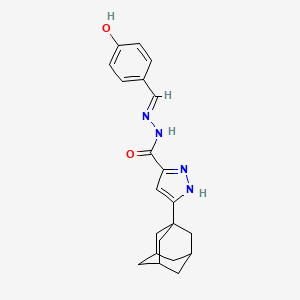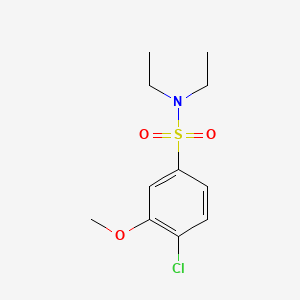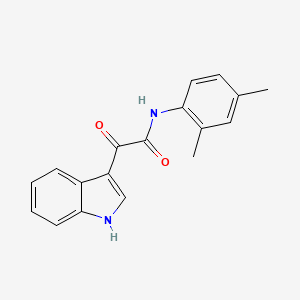![molecular formula C21H24N4O5S2 B2863918 4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide CAS No. 851978-33-1](/img/structure/B2863918.png)
4-((2,6-dimethylmorpholino)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-((2,6-dimethylmorpholino)sulfonyl)-N’-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals . The compound also contains a sulfonyl group, which is often used in the synthesis of various drugs .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through various organic reactions. For example, protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds .Scientific Research Applications
Photodynamic Therapy Applications
Research on zinc phthalocyanine derivatives, which are chemically related to the query compound, highlights their potential in photodynamic therapy for cancer treatment. These compounds are characterized by their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising as Type II photosensitizers in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Therapeutic Applications
Studies on sulfonamide derivatives, including those with benzothiazole moieties, have explored their pharmacological activities, such as diuretic, antihypertensive, and anti-diabetic potential in rats. These activities suggest the chemical framework's versatility in developing therapeutic agents targeting various biological pathways (Rahman et al., 2014).
Antimicrobial and Antioxidant Properties
Research into the synthesis and biological evaluation of Schiff bases tethered to 1,2,4-triazole and pyrazole rings, similar in complexity to the query compound, shows significant antimicrobial and antioxidant activities. These compounds' ability to interact with DNA and inhibit specific enzymes highlights their potential in developing new antimicrobial and antioxidant agents (Pillai et al., 2019).
Novel Synthetic Routes and Chemical Characterizations
Studies have also focused on developing new synthetic methods for compounds with complex sulfonamide and benzothiazole structures, providing insights into the chemical properties and reactivity of such compounds. These synthetic advancements enable the exploration of their potential biological and pharmacological applications (Katritzky et al., 2007).
Mechanism of Action
Mode of Action
The presence of a sulfonyl group and a benzothiazole ring in its structure suggests that it may interact with biological targets through hydrogen bonding or π-π stacking .
Pharmacokinetics
Its bioavailability, half-life, and clearance rate remain to be determined .
Result of Action
Given its structural features, it may exert effects through interactions with various cellular targets, potentially leading to changes in cell signaling, metabolism, or gene expression .
properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N'-(4-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S2/c1-13-11-25(12-14(2)30-13)32(27,28)16-9-7-15(8-10-16)20(26)23-24-21-22-19-17(29-3)5-4-6-18(19)31-21/h4-10,13-14H,11-12H2,1-3H3,(H,22,24)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIVNQWRZXQWEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC=C4S3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-iodo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2863836.png)
![5-bromo-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2863837.png)

![Tert-butyl (3R)-3-[6-bromo-2-(1-methylpyrazol-4-yl)imidazo[4,5-c]pyridin-1-yl]piperidine-1-carboxylate](/img/structure/B2863839.png)


![Tert-butyl 4-[3-oxo-3-(1,2,3,4-tetrahydroquinolin-1-yl)propyl]piperazine-1-carboxylate](/img/structure/B2863845.png)
![2,4-dimethyl-4,6a,7,12b-tetrahydro-1H,6H-chromeno[4',3':4,5]pyrano[2,3-d]pyrimidine-1,3(2H)-dione](/img/structure/B2863846.png)
![3-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2863847.png)
![2-Methyl-2-[(pyridin-2-yl)amino]propanoic acid](/img/structure/B2863849.png)

![1-isopropyl-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-4-sulfonamide](/img/structure/B2863856.png)

![2-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-1-yl)-1,3-benzoxazole](/img/structure/B2863858.png)